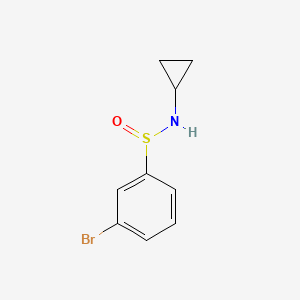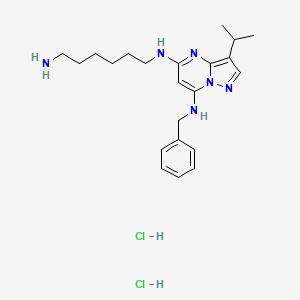
2-Bromo-6-chloro-5-methylpyridin-3-amine
Übersicht
Beschreibung
“2-Bromo-6-chloro-5-methylpyridin-3-amine” is a chemical compound with the CAS Number: 1823003-95-7 . It has a molecular weight of 221.48 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-6-chloro-5-methylpyridin-3-amine . The InChI code is 1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-6-chloro-5-methylpyridin-3-amine” is 221.48 .Wissenschaftliche Forschungsanwendungen
Regioselectivity in Halogenated Pyrimidine Reactions Regioselective displacement reactions of halogenated pyrimidines with ammonia have been studied extensively. Research on compounds similar to 2-Bromo-6-chloro-5-methylpyridin-3-amine, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, has shown the formation of aminopyrimidines through selective displacement. These studies offer insights into reaction mechanisms and crystallography, highlighting the potential of these compounds in designing new molecules with specific structural properties (Doulah et al., 2014).
Ring Transformations and Aminations Investigations into the reactions of heterocyclic halogeno compounds with nucleophiles reveal complex behaviors including ring transformations and meta-rearrangements. These processes are crucial for the synthesis of pyrimidines and aminopyridines from halogenated precursors, demonstrating the utility of these reactions in generating novel heterocyclic compounds (Hertog et al., 2010).
Aminocarbonylation Reactions The aminocarbonylation of halogenated pyridines, including dibromo and iodo derivatives, in the presence of amines, represents a significant application in synthesizing amides and aminopyridines. These reactions, facilitated by palladium catalysis, underscore the versatility of halogenated pyridines in constructing complex organic molecules with potential applications in medicinal chemistry and material science (Takács et al., 2012).
Synthesis of Pyridine-Based Derivatives Palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize a variety of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, showcasing the compound's role as a precursor in creating biologically active molecules. This approach not only highlights the compound's importance in organic synthesis but also demonstrates its potential in the development of new therapeutic agents and materials (Ahmad et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZICIIPLCEFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)










![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)